
Acetamide, N-(2-phenylethyl)-N-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-phenylethyl)-N-2-propenyl-: is an organic compound with the molecular formula C13H17NO It is a derivative of acetamide, where the nitrogen atom is substituted with a 2-phenylethyl group and a 2-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-phenylethyl)-N-2-propenyl- typically involves the reaction of acetamide with 2-phenylethylamine and 2-propenyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-phenylethyl)-N-2-propenyl- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-(2-phenylethyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted acetamide derivatives
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-phenylethyl)-N-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-phenylethyl)-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects. Additionally, the compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2-phenylethyl)-: A similar compound where the 2-propenyl group is replaced with a hydrogen atom.
N-Phenethylacetamide: Another related compound with a phenethyl group attached to the nitrogen atom.
N-Acetylphenethylamine: A compound with an acetyl group attached to the nitrogen atom of phenethylamine.
Uniqueness: Acetamide, N-(2-phenylethyl)-N-2-propenyl- is unique due to the presence of both 2-phenylethyl and 2-propenyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
61357-18-4 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-(2-phenylethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H17NO/c1-3-10-14(12(2)15)11-9-13-7-5-4-6-8-13/h3-8H,1,9-11H2,2H3 |
InChI-Schlüssel |
FKPSVPFGXGJRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
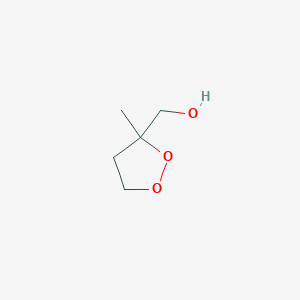
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
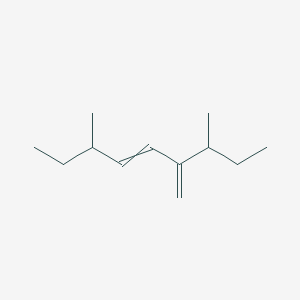
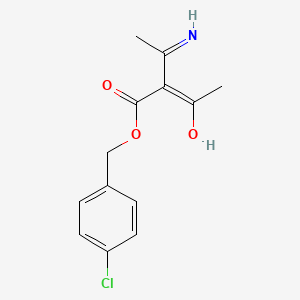
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)

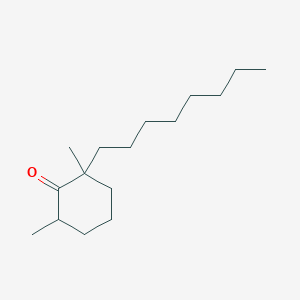
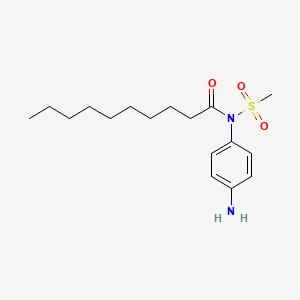
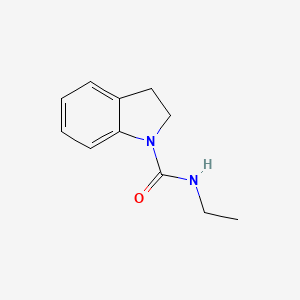
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

